2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile
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Overview
Description
2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile is an organic compound with a complex structure that includes an amino group, a cyclopropyl group, an ethoxyphenyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share the amino group and have been studied for their biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: These compounds contain an indole nucleus and have diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-Amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-amino-4-cyclopropyl-6-(4-ethoxyphenyl)benzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-2-23-14-7-5-13(6-8-14)16-9-15(12-3-4-12)17(10-20)19(22)18(16)11-21/h5-9,12H,2-4,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCWDKPUZGOGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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